Ethyl 3-(piperidin-1-yl)benzoate
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Overview
Description
Ethyl 3-(piperidin-1-yl)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a piperidine ring attached to a benzoate ester. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(piperidin-1-yl)benzoate typically involves the esterification of 3-(piperidin-1-yl)benzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(piperidin-1-yl)benzoic acid.
Reduction: Formation of 3-(piperidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets. In the context of its potential use as a local anesthetic, the compound is believed to bind to sodium ion channels on nerve membranes. This binding reduces the passage of sodium ions, thereby blocking the conduction of nerve impulses and resulting in a loss of sensation .
Comparison with Similar Compounds
Ethyl 3-(piperidin-1-yl)benzoate can be compared with other similar compounds such as:
Tetracaine: A known local anesthetic with a similar benzoate structure.
Pramocaine: Another local anesthetic with a piperidine ring.
Lidocaine: A widely used local anesthetic with a different structural framework but similar pharmacological effects.
Uniqueness: this compound is unique due to its specific combination of a piperidine ring and a benzoate ester, which imparts distinct chemical and pharmacological properties.
Properties
Molecular Formula |
C14H19NO2 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 3-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)12-7-6-8-13(11-12)15-9-4-3-5-10-15/h6-8,11H,2-5,9-10H2,1H3 |
InChI Key |
GPHOBDQTCYDAIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
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